7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The synthetic process typically includes the formation of an intermediate, followed by cyclization to form the desired triazine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like iodine .
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Scientific Research Applications
7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: It is being investigated for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral RNA polymerase .
Comparison with Similar Compounds
7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family:
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound is used as an intermediate in the synthesis of antiviral drugs like Remdesivir.
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: Known for its potent and selective inhibition of PI3Kδ, making it a potential treatment for autoimmune diseases.
The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, which can differ significantly from other derivatives.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-6-3-4-7-8(9)10-5-11-12(6)7/h3-5H,2H2,1H3,(H2,9,10,11) |
InChI Key |
YXIJIQCOSHJINN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C2N1N=CN=C2N |
Origin of Product |
United States |
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